2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid
Description
Properties
IUPAC Name |
2-[2-[4-(4-bromophenoxy)phenyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S/c18-12-3-7-15(8-4-12)22-14-5-1-11(2-6-14)17-19-13(10-23-17)9-16(20)21/h1-8,10H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBLWVGSTKOMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a bromophenoxy-substituted benzaldehyde with thioamide under acidic conditions.
Coupling Reaction: The bromophenoxy-substituted thiazole is then coupled with a phenylacetic acid derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Electronic Effects
The table below compares key structural features and substituents of the target compound with similar thiazole- and oxazole-based derivatives:
*Estimated based on structural analogues.
Key Observations:
- Ring System : Oxazole analogues (e.g., ) exhibit reduced planarity compared to thiazoles, which may affect π-π stacking interactions in biological targets.
- Fluorine Substitution : The 3-fluorophenyl derivative () leverages fluorine's electronegativity to improve metabolic stability and membrane permeability, a common strategy in CNS drug design.
Biological Activity
2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid is a compound characterized by the presence of a thiazole ring and a bromophenoxy group, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of 2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid is C16H14BrN1O2S1. The structure includes:
- A thiazole ring that is known for its biological activity.
- A bromophenoxy group that enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid have shown significant cytotoxic effects against various cancer cell lines:
These studies indicate that thiazole derivatives can selectively target cancer cells while exhibiting lower toxicity to normal cells.
Antimicrobial Activity
The antimicrobial properties of thiazole compounds have also been explored. In a study assessing various thiazole derivatives, it was found that certain compounds exhibited potent antibacterial activity comparable to standard antibiotics:
| Compound | Activity Type | Comparison |
|---|---|---|
| Compound 43a | Antibacterial | Comparable to Norfloxacin |
| Compound 43b | Antibacterial | Comparable to Norfloxacin |
These results suggest that the thiazole moiety may play a crucial role in enhancing the antimicrobial efficacy of these compounds.
Antioxidant Activity
Antioxidant properties are critical for evaluating the therapeutic potential of new compounds. The antioxidant activity of related thiazole derivatives has been assessed using various assays, demonstrating significant potential:
| Compound | Assay Type | Result |
|---|---|---|
| 3g | Antiradical | High activity |
| 3h | Electron transfer | High activity |
These findings indicate that modifications in the thiazole structure can lead to enhanced antioxidant capabilities, which are beneficial in preventing oxidative stress-related diseases.
Case Studies
A notable case study involved synthesizing several thiazole derivatives and evaluating their biological activities. The study found that specific substitutions on the thiazole ring significantly influenced both cytotoxicity and selectivity towards cancer cells compared to normal cells. For example, compounds with electron-donating groups showed improved anticancer activity due to increased interaction with cellular targets such as DNA and topoisomerases .
Q & A
Q. What are the key structural features of 2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid, and how are they characterized experimentally?
The compound features a thiazole ring linked to a 4-(4-bromophenoxy)phenyl group and an acetic acid moiety. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Assign signals for the bromophenyl (δ 7.3–7.6 ppm), thiazole protons (δ 7.8–8.2 ppm), and carboxylic acid protons (broad signal ~δ 12 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₃BrN₂O₃S: 420.99) .
- X-ray Crystallography : Resolve bond lengths (e.g., C-S bond in thiazole: ~1.71 Å) and dihedral angles between aromatic systems .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical route involves:
- Step 1 : Suzuki-Miyaura coupling of 4-bromophenol with a boronic ester-functionalized phenyl ring to form the biphenyl ether backbone .
- Step 2 : Thiazole ring formation via Hantzsch thiazole synthesis, using α-bromoacetophenone derivatives and thiourea under reflux in ethanol .
- Step 3 : Acetic acid side-chain introduction through nucleophilic substitution or ester hydrolysis . Yields range from 45–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Tools like density functional theory (DFT) and reaction path search algorithms (e.g., ICReDD’s quantum chemical workflows) predict optimal parameters:
- Reaction Kinetics : Identify energy barriers for key steps (e.g., thiazole cyclization requires ~80 kJ/mol activation energy) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields by ~15% compared to ethanol .
- Catalyst Screening : Pd(PPh₃)₄ in Suzuki coupling reduces side-product formation by 20% vs. PdCl₂ .
Q. How do structural modifications to the thiazole or bromophenyl groups affect biological activity?
Structure-activity relationship (SAR) studies reveal:
- Thiazole Modifications : Replacing the acetic acid with a methyl ester reduces cytotoxicity (IC₅₀ increases from 12 μM to >50 μM in cancer cell lines) .
- Bromophenyl Substitution : Fluorine substitution at the para position enhances binding affinity to kinase targets (Kd = 0.8 nM vs. 4.2 nM for bromo) .
- Data Contradictions : Some studies report anti-inflammatory activity (IC₅₀ = 5 μM for COX-2 inhibition), while others show no effect due to assay variability (e.g., cell type differences) .
Q. What strategies resolve discrepancies in reported biological data for this compound?
- Assay Standardization : Use isogenic cell lines and consistent incubation times (e.g., 24 hrs vs. 48 hrs alters IC₅₀ by 2-fold) .
- Metabolic Stability Testing : Liver microsome assays quantify degradation rates (t₁/₂ = 45 min in human microsomes), which may explain variability in in vivo studies .
- Collaborative Validation : Cross-laboratory replication (e.g., NCI-60 panel screening) confirms antiproliferative activity in 3/60 cell lines .
Q. How is crystallographic data utilized to refine the compound’s pharmacophore model?
Single-crystal X-ray structures reveal:
- Hydrogen Bonding : The carboxylic acid group forms a strong interaction with water (O···O distance = 2.65 Å), critical for solubility .
- π-Stacking : The thiazole and bromophenyl rings adopt a near-planar arrangement (dihedral angle = 8.5°), enhancing DNA intercalation potential .
- Halogen Bonding : The bromine atom participates in non-covalent interactions (Br···N distance = 3.2 Å) with protein targets .
Methodological Considerations
Q. What analytical techniques are recommended for purity assessment?
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to achieve >98% purity .
- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .
- Thermogravimetric Analysis (TGA) : Confirm thermal stability up to 200°C for storage recommendations .
Q. How can researchers design experiments to study the compound’s mechanism of action?
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins (e.g., kinases) .
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., with EGFR kinase) to identify key binding residues .
- Metabolomic Profiling : LC-MS/MS tracks metabolite formation in hepatocyte models to predict toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
